

2,4,5-Trimethyl-4,5-dihydrothiazole chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,5-Trimethyl-4,5-dihydrothiazole**

Cat. No.: **B3425398**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **2,4,5-Trimethyl-4,5-dihydrothiazole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethyl-4,5-dihydrothiazole, also known as trimethylthiazoline (TMT), is a heterocyclic organic compound with the molecular formula C₆H₁₁NS.^{[1][2][3][4]} It is a volatile, light yellow liquid that tends to darken upon exposure to oxygen.^[1] This compound is of significant interest in neurobiology and chemical ecology as it is a component of red fox feces and urine and acts as a potent, innately aversive odor to rodents, inducing fear and defensive behaviors.^{[1][5]} Its ability to elicit an unconditioned fear response makes it a valuable tool in preclinical models for studying the neurobiological basis of anxiety and stress-related disorders.^[6]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of **2,4,5-Trimethyl-4,5-dihydrothiazole**, with a focus on experimental data and methodologies relevant to researchers in the fields of chemistry and pharmacology.

Chemical and Physical Properties

The quantitative data for **2,4,5-Trimethyl-4,5-dihydrothiazole** are summarized in the tables below. For comparative purposes, data for its aromatic analog, 2,4,5-trimethylthiazole, are also

included where available, as these two compounds are often conflated in the literature.

Table 1: Chemical Identifiers

Identifier	2,4,5-Trimethyl-4,5-dihydrothiazole	2,4,5-Trimethylthiazole
IUPAC Name	2,4,5-trimethyl-4,5-dihydro-1,3-thiazole[1][7]	2,4,5-trimethyl-1,3-thiazole[1][8]
CAS Number	4145-93-1[1][7][9]	13623-11-5[10]
Molecular Formula	C ₆ H ₁₁ NS[1][2][3][4]	C ₆ H ₉ NS[10]
Molecular Weight	129.22 g/mol [1][3][4][7]	127.21 g/mol [10]
InChIKey	CIEKNJJOENYFQL-UHFFFAOYSA-N[7]	BAMPVSWRQZNDQC-UHFFFAOYSA-N[10]
SMILES	CC1C(SC(=N1)C)C[1]	CC1=C(SC(=N1)C)C[10]
Synonyms	Trimethylthiazoline (TMT), Fox odor[1]	Trimethylthiazole

Table 2: Physical Properties

Property	2,4,5-Trimethyl-4,5-dihydrothiazole	2,4,5-Trimethylthiazole
Appearance	Light yellow liquid[1]	Liquid[10]
Boiling Point	57 °C @ 12 mmHg[2]	166-167 °C @ 717 mmHg[10]
Density	Not available	1.013 g/mL at 25 °C[10]
Solubility	Not available	Slightly soluble in water; soluble in alcohol and dipropylene glycol[1][11]
Refractive Index	Not available	n _{20/D} 1.509[10]
Flash Point	Not available	51.11 °C (closed cup)[8]

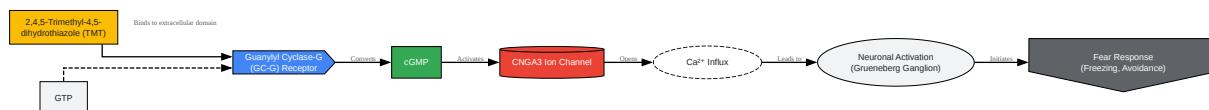
Synthesis and Reactivity

Synthesis

The synthesis of **2,4,5-Trimethyl-4,5-dihydrothiazole** can be achieved through the Hantzsch thiazole synthesis, a classical method for the formation of thiazole and dihydrothiazole rings.[2] This reaction involves the condensation of a thioamide with an α -halo ketone.[2]

- Reaction Setup: A solution of the α -halo ketone (e.g., 3-chloro-2-butanone) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Addition of Thioamide: The thioamide (e.g., thioacetamide) is added to the solution.
- Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the **2,4,5-trimethyl-4,5-dihydrothiazole**.

Chemical Reactivity


The dihydrothiazole ring in **2,4,5-Trimethyl-4,5-dihydrothiazole** is more susceptible to oxidation and reduction reactions compared to its aromatic counterpart.[2]

- Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).[2]
- Reduction: The C=N double bond in the dihydrothiazole ring can be reduced to the corresponding thiazolidine using reducing agents like sodium borohydride (NaBH₄).[2]

Biological Activity and Signaling Pathway

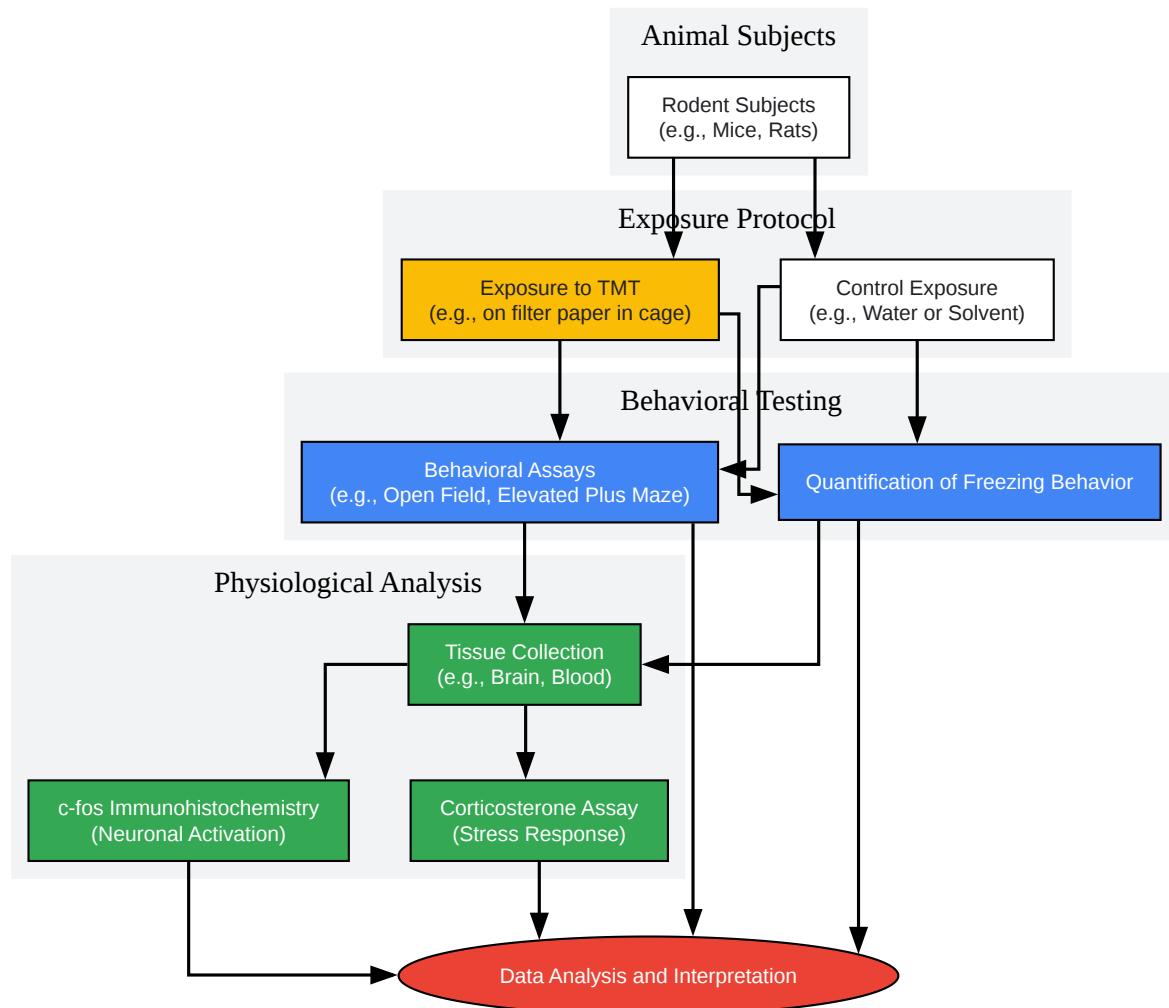
2,4,5-Trimethyl-4,5-dihydrothiazole is a semiochemical that elicits innate fear responses in rodents.[12] It is detected by the Grueneberg ganglion, a specialized olfactory subsystem in the anterior nasal region of mice.[13]

The signaling pathway for TMT-induced fear response involves the activation of the receptor guanylyl cyclase-G (GC-G).[13]

[Click to download full resolution via product page](#)

TMT Olfactory Signaling Pathway

Experimental Protocols for Characterization Spectroscopic Analysis


While specific, detailed experimental protocols for the spectroscopic analysis of pure **2,4,5-Trimethyl-4,5-dihydrothiazole** are not readily available in the provided search results, standard analytical techniques would be employed for its characterization.

- **Sample Preparation:** A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The GC is equipped with a capillary column suitable for separating volatile organic compounds (e.g., a non-polar TR-5 MS column).[14]
- **GC Conditions:**
 - **Injector Temperature:** Typically set to 250 °C.

- Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, starting at 35 °C, holding for a few minutes, then ramping up to a final temperature of around 240 °C.[4]
- Carrier Gas: Helium is commonly used as the carrier gas.[14]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
 - Mass Range: The mass spectrometer is set to scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 30-300).
- Data Analysis: The retention time from the gas chromatogram and the mass spectrum of the eluting peak are used to identify and confirm the structure of the compound.

Behavioral Analysis

The biological effects of **2,4,5-Trimethyl-4,5-dihydrothiazole** are typically assessed through behavioral assays in rodents.

[Click to download full resolution via product page](#)

Experimental Workflow for TMT Behavioral Studies

- Acclimation: Rodents are acclimated to the testing room for at least one hour before the experiment.
- Exposure: A piece of filter paper containing a specific concentration of **2,4,5-Trimethyl-4,5-dihydrothiazole** dissolved in a solvent (or the solvent alone for the control group) is placed

in the animal's home cage or a testing arena.

- Behavioral Recording: The animal's behavior is recorded for a set period (e.g., 10-30 minutes). Key behaviors to quantify include freezing (complete immobility except for respiration), grooming, and rearing.
- Open Field Test: To assess anxiety-like behavior and locomotor activity, animals may be placed in an open field arena, and the time spent in the center versus the periphery is measured.
- Physiological Measures: Following the behavioral tests, blood samples can be collected to measure stress hormone levels (e.g., corticosterone), and brain tissue can be processed for immunohistochemical analysis of neuronal activation markers like c-fos.[6][15]

Safety Information

Due to the limited availability of specific safety data for **2,4,5-Trimethyl-4,5-dihydrothiazole**, it is prudent to handle it with the same precautions as its aromatic analog, 2,4,5-trimethylthiazole, which is classified as harmful if swallowed and irritating to the respiratory system and skin, with a risk of serious eye damage.[10] Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,5-Trimethylthiazole | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 2,5-Dihydro-2,4,5-trimethylthiazole (FDB018459) - FooDB [foodb.ca]
- 3. 2,4,5-TRIMETHYL-4,5-DIHYDROTHIAZOLE | CAS#:4145-93-1 | Chemsoc [chemsoc.com]
- 4. 2,5-Dihydrothiazole, 2,4,5-trimethyl - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole | C6H11NS | CID 181287 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. The synthetically produced predator odor 2,5-dihydro-2,4,5-trimethylthiazoline increases alcohol self-administration and alters basolateral amygdala response to alcohol in rats - PMC
[pmc.ncbi.nlm.nih.gov]
- 7. 2,5-Dihydro-2,4,5-trimethylthiazoline | C6H11NS | CID 263626 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. 2,4,5-trimethyl thiazole 13623-11-5 [thegoodscentscompany.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 2,4,5-Trimethylthiazole 98 13623-11-5 [sigmaaldrich.com]
- 11. 2,4,5- トリメチルチアゾール ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 12. Trimethylthiazoline - Wikipedia [en.wikipedia.org]
- 13. The predator odor 2,4,5-trimethylthiazoline binds and activates receptor guanylyl cyclase-G to elicit innate defensive responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2,5-Dihydrothiazole, 2,4,5-trimethyl [webbook.nist.gov]
- 15. 2,5-Dihydro-2,4,5-Trimethylthiazoline (TMT)-Induced Neuronal Activation Pattern and Behavioral Fear Response in GAD67 Mice [scirp.org]
- To cite this document: BenchChem. [2,4,5-Trimethyl-4,5-dihydrothiazole chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3425398#2-4-5-trimethyl-4-5-dihydrothiazole-chemical-properties\]](https://www.benchchem.com/product/b3425398#2-4-5-trimethyl-4-5-dihydrothiazole-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com